N-(Trimethylsilyl)perfluorobutanesulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Trimethylsilyl)perfluorobutanesulfinamide is a chemical compound known for its unique properties and applications in various fields of science and industry. This compound is characterized by the presence of a trimethylsilyl group and a perfluorobutanesulfinamide moiety, which contribute to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Trimethylsilyl)perfluorobutanesulfinamide typically involves the reaction of perfluorobutanesulfinyl chloride with trimethylsilylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfinyl chloride. The general reaction scheme is as follows:
C4F9SOCl+(CH3)3SiNH2→C4F9SONHSi(CH3)3+HCl
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps such as distillation and recrystallization to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Trimethylsilyl)perfluorobutanesulfinamide undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be substituted by other nucleophiles.
Oxidation and Reduction: The sulfinamide moiety can participate in redox reactions.
Hydrolysis: The compound is sensitive to hydrolysis, especially under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as halides or alkoxides can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Typically occurs in the presence of water or aqueous acids/bases.
Major Products
Substitution: Produces various silylated derivatives.
Oxidation: Forms sulfonamides.
Reduction: Yields amines.
Hydrolysis: Results in the formation of perfluorobutanesulfinic acid and trimethylsilanol.
Wissenschaftliche Forschungsanwendungen
N-(Trimethylsilyl)perfluorobutanesulfinamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of chiral auxiliaries and catalysts.
Biology: Employed in the modification of biomolecules for enhanced stability and activity.
Medicine: Investigated for its potential in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which N-(Trimethylsilyl)perfluorobutanesulfinamide exerts its effects is primarily through its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group enhances the compound’s stability and reactivity, while the perfluorobutanesulfinamide moiety provides unique electronic properties that facilitate specific interactions with molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(Trimethylsilyl)trifluoroacetamide
- N,O-Bis(trimethylsilyl)trifluoroacetamide
- N-(Trimethylsilyl)difluoroacetamide
Uniqueness
N-(Trimethylsilyl)perfluorobutanesulfinamide stands out due to its perfluorinated chain, which imparts unique hydrophobic and electronic properties. This makes it particularly useful in applications requiring high stability and specific reactivity profiles.
Eigenschaften
CAS-Nummer |
51735-80-9 |
---|---|
Molekularformel |
C7H10F9NOSSi |
Molekulargewicht |
355.30 g/mol |
IUPAC-Name |
1,1,2,2,3,3,4,4,4-nonafluoro-N-trimethylsilylbutane-1-sulfinamide |
InChI |
InChI=1S/C7H10F9NOSSi/c1-20(2,3)17-19(18)7(15,16)5(10,11)4(8,9)6(12,13)14/h17H,1-3H3 |
InChI-Schlüssel |
BXBSDGYHNBFBCA-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)NS(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.